Elimination Half-Life Comparison: Flestolol Sulfate vs. Esmolol
Flestolol sulfate exhibits an elimination half-life of approximately 6.5 minutes, which is approximately 28% shorter than that of esmolol (9 minutes) [1][2]. This difference in elimination kinetics translates to faster offset of beta-blockade following infusion discontinuation—flestolol-induced effects reverse within 30 minutes, whereas esmolol's effects may persist longer [3]. Flestolol is metabolized by plasma esterases, while esmolol is metabolized predominantly by red blood cell cytosolic cholinesterase [1]. This metabolic divergence has implications for experimental settings where plasma esterase activity may differ from erythrocyte esterase activity due to patient-specific or model-specific variables.
| Evidence Dimension | Elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 6.5 minutes (flestolol sulfate) |
| Comparator Or Baseline | 9 minutes (esmolol) |
| Quantified Difference | 2.5 minutes shorter (≈28% reduction) |
| Conditions | Human pharmacokinetic studies in healthy volunteers and patients |
Why This Matters
A 28% shorter half-life enables more rapid reversal of beta-blockade and finer dose titration in protocols requiring dynamic adjustment or where adverse effects must be quickly terminated.
- [1] Murthy VS, Frishman WH. Controlled beta-receptor blockade with esmolol and flestolol. Pharmacotherapy. 1988;8(3):168-182. doi:10.1002/j.1875-9114.1988.tb04071.x View Source
- [2] Barton SD, Burge J, Turlapaty P, Laddu AR. Flestolol: an ultra-short-acting beta-adrenergic blocking agent. J Clin Pharmacol. 1986;26(S1):A36-A39. doi:10.1002/j.1552-4604.1986.tb02986.x View Source
- [3] Gorczynski RJ, Vuong A. Cardiovascular pharmacology of ACC-9089—a novel, ultra-short-acting, β-adrenergic receptor antagonist. J Cardiovasc Pharmacol. 1984;6(4):555-564. View Source
